Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methylthiazole core substituted at the 2-position with a 4-(dipropylsulfamoyl)benzamido group and at the 5-position with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-5-12-23(13-6-2)30(26,27)16-10-8-15(9-11-16)18(24)22-20-21-14(4)17(29-20)19(25)28-7-3/h8-11H,5-7,12-13H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGPDYMASCYSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions vary depending on the desired reaction, with parameters like temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiazole Derivatives
Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Key Observations:
- Sulfonamide vs.
- Chlorobenzylamino vs. Benzamido: The chlorobenzylamino group in BAC is critical for antidiabetic activity, while the benzamido group in the target compound may favor protease or methyltransferase inhibition .
- Fluorine and Cyclopropane Substituents : Fluorine in improves lipophilicity and bioavailability, whereas cyclopropane in may enhance metabolic stability .
Crystallographic and Conformational Insights
- Spatial Arrangements: highlights that substituents influence dihedral angles between thiazole and pendant rings. For example, nitro and chlorophenoxy groups result in dihedral angles of 45–72°, affecting target binding . The target compound’s dipropylsulfamoyl group may adopt a planar conformation due to resonance stabilization, optimizing interactions with enzymes.
Pharmacokinetic and ADMET Properties
- Sulfonamide Stability : The dipropylsulfamoyl group likely improves metabolic stability compared to acetyloxy or hydroxy groups in derivatives, which may undergo faster hydrolysis .
- Solubility : Ethyl carboxylate at the 5-position enhances solubility relative to carboxylic acid derivatives (e.g., BAC), facilitating oral bioavailability .
Biological Activity
Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C15H23N2O4S
- Molecular Weight: 313.41 g/mol
- CAS Number: 70190-76-0
The compound features a thiazole ring, which is often associated with diverse biological activities. The presence of the dipropylsulfamoyl group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating thiazole derivatives, it was found that several compounds demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Key Findings:
- Bactericidal Activity: The compound showed comparable efficacy to standard antibiotics like ampicillin and gentamicin.
- Antifungal Activity: Some derivatives exhibited moderate antifungal activity against Candida albicans.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro evaluations revealed that certain analogs of this compound displayed broad-spectrum anticancer activity against various tumor cell lines. Notably, compounds similar to this structure were effective against 29 out of 60 tested cancer cell lines in the National Cancer Institute's (NCI) protocol .
Mechanism of Action:
The mechanism likely involves the inhibition of key enzymes involved in cell proliferation and survival pathways. By targeting specific molecular pathways, these compounds can induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study published in 2014, researchers synthesized various thiazole derivatives and evaluated their antimicrobial properties. Among these, one derivative demonstrated significant bactericidal activity comparable to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on thiazole structures .
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation: Interaction with specific receptors could modulate signaling pathways related to inflammation or cancer progression.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage in pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
